molecular formula C10H9Cl2N3O2 B067841 6,7-DICHLORO-2,3-DIMETHOXYQUINOXALIN-5-AMINE CAS No. 178619-89-1

6,7-DICHLORO-2,3-DIMETHOXYQUINOXALIN-5-AMINE

Cat. No. B067841
Key on ui cas rn: 178619-89-1
M. Wt: 274.1 g/mol
InChI Key: QCXRMHQLFIXXOV-UHFFFAOYSA-N
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Patent
US06376490B1

Procedure details

6,7-Dichloro-2,3-dimethoxy-5-nitroquinoxaline (20 g, 0.066 mol) and 5% w/w palladium-on-carbon (50% wet) (1.2 g) were suspended in a mixture of tetrahydrofuran (0.12 L) and ethyl acetate (0.12 L). The mixture was hydrogenated at 60° C. and 414 kPa (60 psi) for 22 hours, cooled, diluted with dichloromethane (0.48 L) and the catalyst removed by filtration through celite (trade mark) filter aid. The solution was concentrated under reduced pressure with the gradual addition of toluene. The mixture was then filtered and the solid was washed with toluene (20 ml) to give the title compound as a brown solid (14.2 g, 78%), m.p. 182-4° C.
Name
6,7-Dichloro-2,3-dimethoxy-5-nitroquinoxaline
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.12 L
Type
solvent
Reaction Step One
Quantity
0.12 L
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0.48 L
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:17]([O-])=O)=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]=[C:7]([O:13][CH3:14])[C:6]([O:15][CH3:16])=[N:5]2>O1CCCC1.C(OCC)(=O)C.ClCCl.[Pd]>[NH2:17][C:3]1[C:2]([Cl:1])=[C:11]([Cl:12])[CH:10]=[C:9]2[C:4]=1[N:5]=[C:6]([O:15][CH3:16])[C:7]([O:13][CH3:14])=[N:8]2

Inputs

Step One
Name
6,7-Dichloro-2,3-dimethoxy-5-nitroquinoxaline
Quantity
20 g
Type
reactant
Smiles
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)[N+](=O)[O-]
Name
Quantity
0.12 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.12 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0.48 L
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the catalyst removed by filtration through celite (trade mark)
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure with the gradual addition of toluene
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the solid was washed with toluene (20 ml)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NC1=C2N=C(C(=NC2=CC(=C1Cl)Cl)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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